molecular formula C9H9N3O B1526537 (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol CAS No. 1248243-78-8

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol

Cat. No.: B1526537
CAS No.: 1248243-78-8
M. Wt: 175.19 g/mol
InChI Key: OAHPRICBVQCCDB-UHFFFAOYSA-N
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Description

“(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol” is a chemical compound .


Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include “this compound”, has been achieved via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . A Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has also been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .


Molecular Structure Analysis

The molecular structure of pyrazole-based ligands, such as “this compound”, provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Chemical Reactions Analysis

The chemical reactions involving pyrazole-based ligands have been studied. For example, the ligands were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques : The compound has been utilized in synthesizing complex molecular structures. For example, the synthesis and X-ray Crystal Structure of a Triple-Stranded Helical Supramolecular Complex formed between Tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I) demonstrates the compound's role in creating intricate molecular architectures (Lam et al., 1997). This research highlights the reaction between ruthenium(II) complexes and copper in methanol, showcasing the compound's versatility in forming supramolecular structures.

Structural Studies : The η5 and η6 - cyclic π-perimeter hydrocarbon platinum group metal complexes study provides insights into the spectral and structural characteristics of complexes formed with ligands derived from the compound. These complexes are synthesized using ruthenium and iridium, revealing the potential for creating diverse metal-organic structures (Sairem et al., 2012).

Coordination Chemistry and Ligand Behavior

Coordination Complexes : Research on the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands illustrates the compound's utility as a versatile ligand. These studies have shown its application in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, indicating its broad utility in coordination chemistry (Halcrow, 2005).

Material Science and Photophysical Properties

Supercapacitors and Photoresponsiveness : A notable application in material science includes the construction of coordination polymer-based supercapacitors with matched energy levels. This research underlines the compound's role in enhancing capacity under visible light illumination in the presence of methanol, demonstrating its potential in energy storage technologies (Tang et al., 2018).

Fluorescent Properties : The efficient synthesis and investigation into the fluorescent properties of pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives, where the compound acts as a precursor, reveal its importance in developing fluorescent materials. The study shows some derivatives exhibit blue light emission, highlighting its application in creating optical materials (Yao et al., 2014).

Future Directions

Pyrazole-based ligands, such as “(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol”, have shown promising results in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent . Therefore, they can be used as a model for further developments in catalytic processes relating to catecholase activity .

Biochemical Analysis

Biochemical Properties

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between this compound and catecholase involves coordination with the metal ions at the enzyme’s active site, enhancing the catalytic activity. Additionally, this compound can form complexes with other metal ions, further influencing its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular functions, such as enhanced enzyme activity and improved metabolic efficiency . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact shifts from beneficial to detrimental at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity within these pathways . For example, this compound has been shown to affect the glycolytic pathway by inhibiting key enzymes, leading to altered glucose metabolism . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization is influenced by the presence of transporters that recognize and facilitate the movement of this compound . Additionally, binding proteins can sequester the compound, affecting its distribution and availability within the cell .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . This localization is essential for the compound’s role in regulating cellular processes and maintaining cellular health .

Properties

IUPAC Name

(2-pyrazol-1-ylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHPRICBVQCCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of (2-bromopyridin-4-yl)methanol [118289-16-0] (370 mg, 2.00 mmol), 1H-pyrazole (204 mg, 3.00 mmol), Cu powder (26 mg, 0.40 mmol) and Cs2CO3 (1.30 g, 4.00 mmol) in acetonitrile (4 mL) was heated under reflux for 16 h. The reaction mixture was cooled to rt and concentrated under reduced pressure. The residue was taken up in ethyl acetate and washed with water and brine, dried over anhydrous sodium sulfate, filtered and the organic layer was evaporated under reduced pressure. The residue was purified by flash-column chromatography over silicagel (eluent: 50% ethyl acetate in hexane) to yield the title compound (260 mg, 74%). [LCMS RtF=0.31 min, [M+H]+=176.1].
Quantity
370 mg
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reactant
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204 mg
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[Compound]
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Cu
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26 mg
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reactant
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Cs2CO3
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1.3 g
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4 mL
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Yield
74%

Synthesis routes and methods II

Procedure details

A solution of methyl 2-(1H-pyrazol-1-yl)isonicotinate (399 mg; 1.96 mmol) in anh. EtOH (8 ml) was treated with NaBH4 (371 mg; 9.83 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 17 h. After concentration to dryness under reduced pressure, the resulting residue was treated with water, and extracted with DCM. The organic layer was then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=25/1) afforded (2-(1H-pyrazol-1-yl)pyridin-4-yl)methanol as a colorless solid. LC-MS (conditions A): tR=0.44 min.; [M+H]+: 176.10 g/mol.
Quantity
399 mg
Type
reactant
Reaction Step One
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371 mg
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reactant
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Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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